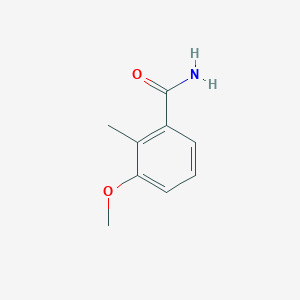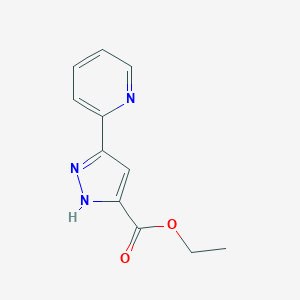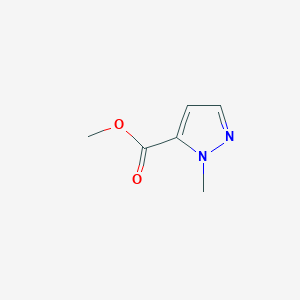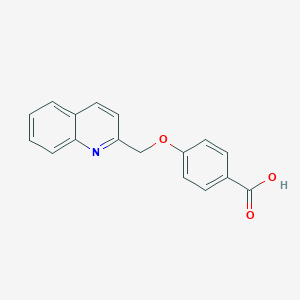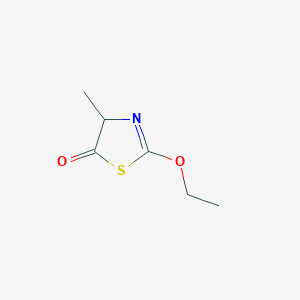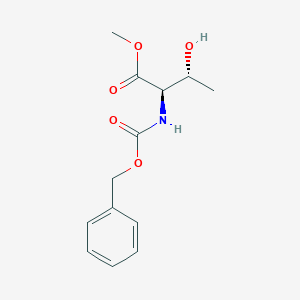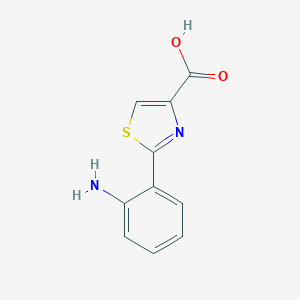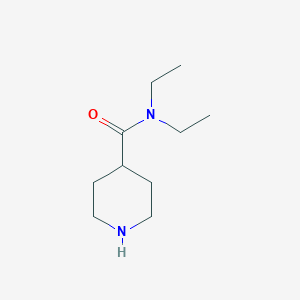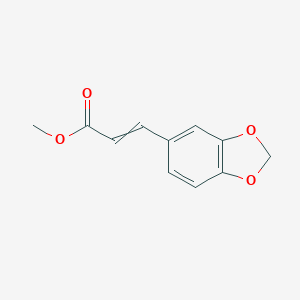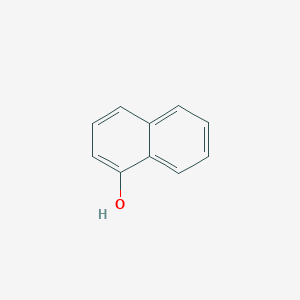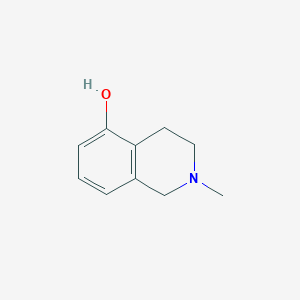
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is a chemical compound with the molecular formula C10H13NO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-5-isoquinolinol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol is characterized by an isoquinoline nucleus, which is a secondary amine with the chemical formula C9H11N . The InChI code for this compound is 1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol include a molecular weight of 163.22 . It has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . The compound also has a molar refractivity of 46.7±0.3 cm3 .Applications De Recherche Scientifique
Application 1: C(1)-Functionalization of Tetrahydroisoquinolines
- Summary of Application : The C(1)-functionalization of tetrahydroisoquinolines has been a topic of considerable research interest. The C(1)-substituted derivatives of tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : The methods involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results or Outcomes : The C(1)-functionalization of tetrahydroisoquinolines has led to the synthesis of various biologically active nitrogen heterocycles .
Application 2: Medicinal Chemistry
- Summary of Application : Tetrahydroisoquinoline analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
- Methods of Application : The methods involve the synthesis of various tetrahydroisoquinoline analogs and testing their biological activities .
- Results or Outcomes : The results have shown that tetrahydroisoquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Application 3: Synthesis of 2-substituted Tetrahydroisoquinolin-6-ols
- Summary of Application : The tetrahydroisoquinoline (THIQ) scaffold has been shown to be an extremely valuable motif in medicinal chemistry, and as a result has found regular application in pharmaceutical investigations .
- Methods of Application : The methods involve the synthesis of 2-substituted tetrahydroisoquinolin-6-ols .
- Results or Outcomes : The results have shown that THIQs have potential applications in Selective Estrogen Receptor Modulator (SERM)-based breast cancer therapy .
Application 4: Synthesis of Biologically Active Molecules
- Summary of Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The methods involve the synthesis of various THIQ based natural and synthetic compounds .
- Results or Outcomes : The results have shown that THIQ based compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Application 5: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- Summary of Application : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that can be synthesized for various research purposes .
- Methods of Application : The methods involve the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol .
- Results or Outcomes : The results have shown that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be synthesized and used for various research applications .
Application 6: Synthesis of Biologically Active Molecules
- Summary of Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The methods involve the synthesis of various THIQ based natural and synthetic compounds .
- Results or Outcomes : The results have shown that THIQ based compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety And Hazards
Orientations Futures
The future directions for research on 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol and similar compounds are likely to focus on their potential biological activities. Given their diverse biological activities against various infective pathogens and neurodegenerative disorders, these compounds have garnered a lot of attention in the scientific community .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGGLUVRQLFWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



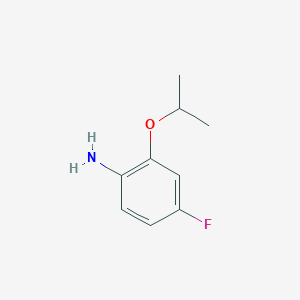
![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
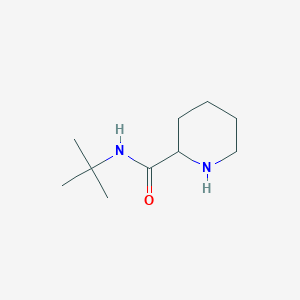
![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)
